N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide
Description
N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide is a sulfonylurea-derived compound characterized by a cyclohexylcarbamoyl sulfamoyl phenethyl backbone linked to a 5-methylpicolinamide (pyridine-2-carboxamide) moiety. This structure shares similarities with anti-diabetic sulfonylureas like glipizide and glibenclamide, which act as ATP-sensitive potassium (KATP) channel inhibitors by binding to sulfonylurea receptor 1 (SUR1) .
Properties
Molecular Formula |
C22H28N4O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C22H28N4O4S/c1-16-7-12-20(24-15-16)21(27)23-14-13-17-8-10-19(11-9-17)31(29,30)26-22(28)25-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,23,27)(H2,25,26,28) |
InChI Key |
LAPJGCIQXJPTNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide typically involves multiple steps. One common method includes the reaction of 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide with methyl 5-methylpyrazine-2-carboxylate in the presence of sodium methoxide in methanol . This reaction proceeds under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as microwave-assisted synthesis and solid dispersion technology to enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular pathways and its role in modulating enzyme activity.
Mechanism of Action
The mechanism of action of N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide involves its interaction with specific molecular targets. It is known to inhibit the action of certain enzymes, such as sulfonylurea receptors and adenosine triphosphate-sensitive potassium channels in pancreatic beta cells . This inhibition leads to the release of insulin, making it a valuable compound in the management of diabetes .
Comparison with Similar Compounds
Key Structural Features
The compound’s core structure includes:
- Sulfamoyl group : Modified with a cyclohexylcarbamoyl substituent, a common feature in sulfonylureas for enhancing SUR1 binding .
- Heterocyclic amide : The 5-methylpicolinamide group (pyridine ring with a carboxamide at position 2 and methyl at position 5) contrasts with pyrazine or benzamide moieties in related drugs.
Comparison Table
| Compound Name | Heterocyclic Amide Group | Sulfamoyl Substituent | Primary Activity | Reference |
|---|---|---|---|---|
| N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide | 5-methylpicolinamide (pyridine) | N-cyclohexylcarbamoyl | Potential anti-diabetic | [3], [5] |
| Glipizide (N-(4-[N-(cyclohexylcarbamoyl)sulfamoyl]phenethyl)-5-methylpyrazine-2-carboxamide) | 5-methylpyrazine-2-carboxamide | N-cyclohexylcarbamoyl | Anti-diabetic (SUR1 agonist) | [5] |
| LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) | 1,3,4-oxadiazole | Cyclohexyl(ethyl) | Antifungal (thioredoxin reductase inhibitor) | [4] |
| Glibenclamide (5-chloro-N-(4-[N-(cyclohexylcarbamoyl)sulfamoyl]phenethyl)-2-methoxybenzamide) | 2-methoxybenzamide | N-cyclohexylcarbamoyl | Anti-diabetic (SUR1 agonist) | [3] |
Pharmacological and Functional Insights
- Anti-diabetic activity : The target compound’s sulfamoyl and cyclohexylcarbamoyl groups align with glipizide and glibenclamide, which bind SUR1 to stimulate insulin secretion . However, the picolinamide group may alter binding kinetics due to differences in hydrogen bonding (one nitrogen in pyridine vs. two in pyrazine) .
- Antifungal activity : Compounds like LMM11 demonstrate that sulfamoyl modifications (e.g., cyclohexyl-ethyl) paired with heterocycles (1,3,4-oxadiazole) can shift activity toward fungal thioredoxin reductase inhibition .
Biological Activity
N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various medical contexts.
- Molecular Formula : C22H28N4O4S
- Molecular Weight : 428.56 g/mol
- CAS Number : 29094-66-4
The compound is believed to exert its biological effects primarily through interactions with specific receptors in the central nervous system, particularly the serotonin 2C (5-HT2C) receptor. Recent studies have shown that compounds targeting this receptor can influence various physiological processes, including mood regulation and appetite control.
Biological Activity Overview
The biological activity of N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide can be categorized into several key areas:
-
Antipsychotic Activity :
- Research indicates that compounds similar to this one demonstrate significant antipsychotic properties by selectively agonizing the 5-HT2C receptor without activating β-arrestin pathways, which are associated with adverse effects .
- Case Study : In a study involving amphetamine-induced hyperactivity models, related compounds showed promising antipsychotic-like effects, suggesting potential utility in treating disorders such as schizophrenia .
- Anti-inflammatory Effects :
- Potential Antidiabetic Properties :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antipsychotic | 5-HT2C receptor agonism | |
| Anti-inflammatory | COX enzyme inhibition | |
| Antidiabetic | Improved insulin sensitivity |
Case Studies
- Antipsychotic Activity Study :
-
Inflammation Model :
- In vivo studies using carrageenan-induced paw edema models demonstrated that compounds with similar structures to N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide significantly reduced inflammation compared to standard treatments like celecoxib, suggesting a potential role as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
